molecular formula C12H15NO2 B15238707 3,3-Dimethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid

3,3-Dimethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B15238707
M. Wt: 205.25 g/mol
InChI Key: KMNATLAFULQUFV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a pyridine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,3-dimethylcyclobutanone with pyridine-4-carboxylic acid in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dimethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid: Similar structure but with the pyridine ring attached at a different position.

    3,3-Dimethyl-1-(pyridin-2-yl)cyclobutane-1-carboxylic acid: Another isomer with the pyridine ring attached at the 2-position.

Uniqueness

3,3-Dimethyl-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3,3-dimethyl-1-pyridin-4-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-11(2)7-12(8-11,10(14)15)9-3-5-13-6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15)

InChI Key

KMNATLAFULQUFV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C2=CC=NC=C2)C(=O)O)C

Origin of Product

United States

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